molecular formula C8H6N2O2 B1670375 2,3-Dihydroxyquinoxaline CAS No. 15804-19-0

2,3-Dihydroxyquinoxaline

Cat. No.: B1670375
CAS No.: 15804-19-0
M. Wt: 162.15 g/mol
InChI Key: ABJFBJGGLJVMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxyquinoxaline (C₈H₆N₂O₂, molecular weight 166.15) is a quinoxaline derivative characterized by hydroxyl groups at positions 2 and 3. It serves as a versatile precursor for synthesizing pharmacologically active compounds, such as 2,3-dichloroquinoxaline, via reactions with thionyl chloride . Historically, its substitution reactions and derivatives have been studied since the 1960s, highlighting its role in heterocyclic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxyquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. For instance, the reaction of o-phenylenediamine with oxalic acid or pyruvic acid under controlled conditions can produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sulfuric Acid and Potassium Nitrate: Used for nitration reactions.

    Ruthenium Tricarbonyl in Dimethyl Sulfoxide: Used for complex formation.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydroxyquinoxaline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,3-Dichloroquinoxaline

  • Structure : Chlorine atoms replace hydroxyl groups at positions 2 and 3 (C₈H₄Cl₂N₂, molecular weight 199.03).
  • Reactivity : Higher electrophilicity due to electron-withdrawing Cl groups, enabling nucleophilic substitutions (e.g., with amines or thiols) .
  • Applications: Key intermediate in synthesizing anticancer and antimicrobial agents, such as thiazoloquinoxalines and piperazinoquinoxalines .
  • Synthesis: Produced from 2,3-dihydroxyquinoxaline via chlorination with thionyl chloride in 1,2-dichloroethane .

2,3-Dimethylquinoxaline

  • Structure : Methyl groups at positions 2 and 3 (C₁₀H₁₀N₂, molecular weight 158.20; hydrate form: 176.22) .
  • Reactivity : Electron-donating methyl groups reduce electrophilicity, limiting substitution reactions.
  • Applications : Laboratory reagent for detecting chemicals in biological samples; induces hepatic CYP1A2 enzymes, affecting drug metabolism .

DNQX and Derivatives

  • Structure: Contains a dihydroxyquinoxaline-2,3-dione moiety with nitro substituents.
  • Redox Properties: The this compound tautomer in DNQX exhibits negligible antioxidant activity due to electron-withdrawing nitro groups .
  • Cytotoxicity : Prooxidant effects are minimally influenced by the dihydroxy moiety, emphasizing the role of substituents in biological activity .

2,3-Bifunctionalized Quinoxalines

  • Structure : Extended conjugation systems (e.g., bromo, sulfonyl, or trifluoromethyl groups) at positions 2 and 3 .
  • DNA Interaction : Bind via intercalation, with sequence specificity influenced by substituents. Derivatives show anticancer and anti-tubercular activity .
  • Synthesis : Condensation of diketones with 1,2-diamines, enabling diverse functionalization .

2(1H)-Quinoxalinone

  • Structure: Lactam form of 2-hydroxyquinoxaline, predominant over the lactim tautomer .
  • Biological Role: Microbial metabolite (e.g., Streptomyces spp.), formed via oxidation or enzymatic rearrangement. Unlike this compound, it lacks significant redox activity .

Data Tables

Compound Molecular Formula Molecular Weight Key Substituents Key Applications
This compound C₈H₆N₂O₂ 166.15 -OH, -OH Precursor for synthesis
2,3-Dichloroquinoxaline C₈H₄Cl₂N₂ 199.03 -Cl, -Cl Anticancer agents
2,3-Dimethylquinoxaline C₁₀H₁₀N₂ 158.20 -CH₃, -CH₃ Enzyme induction
DNQX C₁₂H₈N₄O₄ 272.21 -NO₂, -NO₂ Neuropharmacology

Research Findings and Implications

  • Antioxidant vs.
  • DNA Intercalation : 2,3-Bifunctionalized derivatives (e.g., bromo-substituted) exhibit strong DNA binding, correlating with anticancer activity .
  • Metabolic Impact: 2,3-Dimethylquinoxaline’s induction of hepatic CYP enzymes underscores its role in drug-drug interactions .
  • Synthetic Utility: this compound’s conversion to dichloro and other derivatives highlights its versatility in drug development .

Biological Activity

2,3-Dihydroxyquinoxaline (DHQ) is a compound of increasing interest due to its diverse biological activities. This article presents an overview of its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C8_8H6_6N2_2O2_2
  • Molecular Weight : 162.14 g/mol
  • CAS Number : 5335-25-1

The compound features a quinoxaline core with hydroxyl groups at the 2 and 3 positions, which significantly influence its biological activity.

1. Antiviral Activity

DHQ has been shown to enhance the ATPase activity of Herpes Simplex Virus thymidine kinase (HSV-TK), suggesting a potential role in antiviral therapies. The compound promotes the phosphorylation of acyclovir (ACV), a common antiviral drug, indicating that it may improve the efficacy of existing antiviral treatments by facilitating the activation of prodrugs like ACV .

2. Antimicrobial Effects

Research indicates that DHQ exhibits antimicrobial properties against various pathogens. In a synthesis study involving quinoxaline derivatives, DHQ demonstrated significant activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

3. Anti-schistosomal Activity

Recent studies have explored the anti-schistosomal properties of quinoxaline derivatives, including DHQ. The compound showed promising results against Schistosoma mansoni, with effective concentrations (EC50) in the micromolar range. Its structural modifications were found to enhance potency and selectivity against different lifecycle stages of the parasite .

Research Findings and Case Studies

A summary of key research findings related to DHQ's biological activity is presented in the table below:

StudyBiological ActivityFindings
Anti-schistosomalEC50 = 0.44 μM on juvenile worms; improved potency with structural modifications.
AntiviralPromotes ATPase activity of HSV-TK; enhances phosphorylation of ACV.
AntimicrobialSignificant activity against Staphylococcus aureus; suggests potential for new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific functional groups on the quinoxaline core significantly influence biological activity. For instance:

  • Hydroxyl Substituents : The presence of hydroxyl groups at positions 2 and 3 enhances solubility and biological interactions.
  • Aromatic Substituents : Modifications to the aromatic rings attached to the quinoxaline core can lead to increased potency against specific pathogens or parasites .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dihydroxyquinoxaline, and how can experimental conditions be optimized?

  • Methodological Answer : A common synthesis involves the condensation of glyoxylic acid with o-phenylenediamine under acidic conditions. Optimization includes controlling reaction temperature (typically 60–80°C) and pH to minimize side products like mono-hydroxylated intermediates. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity . Alternative routes include hydroxylation of quinoxaline using aldehyde oxidase in vitro, though enzymatic yields are lower compared to chemical synthesis .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Solubility can be enhanced via deprotonation under basic conditions .
  • Thermal Stability : Decomposes above 300°C, requiring low-temperature storage (<25°C) to prevent degradation .
  • Acidity : The two hydroxyl groups exhibit pKa values of ~7.2 and ~10.5, enabling pH-dependent coordination chemistry with transition metals .

Q. How is this compound utilized in analytical chemistry for metal detection?

  • Methodological Answer : The compound acts as a chelating agent for trace metal analysis. For example, it forms stable complexes with lead(II) ions in aqueous solutions, detectable via UV-Vis spectroscopy (absorption peak at 420 nm) or fluorescence quenching. Pre-concentration steps using solid-phase extraction improve sensitivity .

Advanced Research Questions

Q. What are the mechanistic challenges in synthesizing nitro-substituted derivatives of this compound?

  • Methodological Answer : Electrophilic nitration (e.g., using HNO₃/H₂SO₄) often results in regioselectivity issues due to competing hydroxyl group deactivation. A two-step approach is recommended: (1) protect hydroxyl groups via acetylation, (2) perform nitration at the 6-position, and (3) deprotect using alkaline hydrolysis. Silica gel catalysis improves reaction efficiency .

Q. How does this compound coordinate with transition metals, and what are the structural implications?

  • Methodological Answer : The ligand binds metals (e.g., Ru, Mo) through its hydroxyl and adjacent nitrogen atoms, forming octahedral complexes. For instance, reaction with Ru₃(CO)₁₂ in DMSO yields Ru(CO)₂(dhq)(DMSO), confirmed by X-ray crystallography. Stability studies show these complexes exhibit redox activity, useful in catalysis or photochemical applications .

Q. What role does this compound play in modulating olfactory receptor Olfr62 activity?

  • Methodological Answer : The compound inhibits Olfr62 by disrupting cAMP-PKA signaling pathways, reducing calcium influx in olfactory neurons. Competitive binding assays using HEK293 cells expressing Olfr62 and fluorescence-based calcium imaging validate this mechanism. Co-treatment with PI3K/Akt inhibitors enhances suppression, suggesting synergistic targeting .

Q. How do metabolic pathways influence the bioavailability of this compound in biological systems?

  • Methodological Answer : In vitro studies with liver microsomes show that quinoxaline is metabolized to this compound via aldehyde oxidase (Km = 1.76 × 10⁻⁴ M in rabbits). However, cytochrome P450 enzymes contribute minimally. Species-specific differences (e.g., lower conversion in rats) necessitate careful extrapolation to human models .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for this compound derivatives: How to address them?

  • Methodological Answer : Variations in yields (e.g., 40–75% for nitro derivatives) arise from differences in protecting group strategies and catalyst choice. Silica gel-mediated reactions improve reproducibility by reducing side reactions . Always characterize products via HPLC and NMR to confirm purity before downstream use.

Q. Conflicting data on metal-complex stability constants: What factors contribute?

  • Methodological Answer : Stability constants (log K) vary due to solvent polarity and pH. For example, Ru complexes show higher stability in DMSO than aqueous buffers. Use potentiometric titrations under controlled conditions (e.g., 0.1 M KCl, 25°C) for consistent measurements .

Q. Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of hydroxyl groups.
  • Analysis : Employ tandem techniques (e.g., LC-MS for metabolite identification; XRD for structural confirmation).
  • Biological Assays : Include negative controls (e.g., Olfr62-knockout cells) to isolate compound-specific effects .

Properties

IUPAC Name

1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJFBJGGLJVMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065946
Record name 2,3-Quinoxalinedione, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or light brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dihydroxyquinoxaline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000005 [mmHg]
Record name 2,3-Dihydroxyquinoxaline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15804-19-0
Record name 2,3-Dihydroxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15804-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxyquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxyquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxyquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Quinoxalinedione, 1,4-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Quinoxalinedione, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-QUINOXALINEDIONE, 1,4-DIHYDRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APO55IZ9E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The compounds synthesized for testing as potential glycine antagonists which are not substituted on the amide (1 or 4) position are summarized below (Table I). Most were available by simple condensation of diethyl oxalate with the corresponding diaminobenzene according to Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). The 1,4-dihydro-2,3-quinoxalinediones may be easily prepared in high yield by heating oxalic acid and the corresponding o-diamine to about 100° to 140° C. for 1 to 10 hr. in the presence of a strong mineral acid such as HCl, H2SO4, H3PO4 and the like. See, Mager and Berends, Rec. Trav. Chim. 77:842 (1958). In a preferred embodiment, oxalic acid and the o-diamine are heated to 125° C. in 2N HCl for 2.5 hours to give the corresponding 1,4-dihydro-2,3-quinoxalinedione in high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
o-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-dihydro-2,3-quinoxalinediones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
o-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

o-Phenylenediamine (10 grams) and ethyl oxalate (100 ml.) were mixed and the mixture was heated, with stirring, to reflux and refluxed for 30 minutes. The reaction mixture was then cooled and the resulting precipitate, the desired 2(1H), 3(4H)-quinoxalinedione, was separated by filtration. The product did not melt below 400°C. It was recrystallized from a mixture of dimethylformamide and water, yielding a purified product which did not melt below 405°C. The identity of the product was confirmed by NMR and IR. Elemental analysis showed
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxyquinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxyquinoxaline
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxyquinoxaline
Reactant of Route 4
2,3-Dihydroxyquinoxaline
Reactant of Route 5
2,3-Dihydroxyquinoxaline
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.